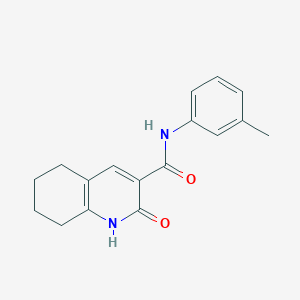
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MQPA, is a synthetic compound that belongs to the class of quinolinecarboxamides. MQPA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its ability to bind to the active site of enzymes and prevent substrate binding. This compound contains a quinolinecarboxamide moiety, which is responsible for its ability to bind to the active site of enzymes. The binding of this compound to the active site of enzymes prevents the binding of substrates, thereby inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have anticoagulant and antithrombotic effects, making it a potential candidate for the treatment of thrombotic disorders. This compound has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have anticoagulant and antithrombotic effects, making it a useful tool for studying the mechanisms of thrombotic disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for the study of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the anticoagulant and antithrombotic effects of this compound in vivo, to determine its potential as a therapeutic agent for thrombotic disorders. Additionally, the study of the antioxidant and anti-inflammatory effects of this compound could lead to the development of new treatments for various inflammatory disorders. Finally, the study of the effect of this compound on cancer cells could lead to the development of new cancer treatments.
合成方法
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-aminoacetophenone to form 3-methyl-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with cyclohexanone in the presence of an acid catalyst to form this compound. The overall yield of this process is around 50%.
科学研究应用
N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including thrombin, trypsin, and factor Xa. This inhibition is due to the ability of this compound to bind to the active site of these enzymes and prevent substrate binding. This compound has also been shown to have anticoagulant and antithrombotic effects, making it a potential candidate for the treatment of thrombotic disorders.
属性
IUPAC Name |
N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)19-17(14)21/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOTNVOBADYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5432295.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)
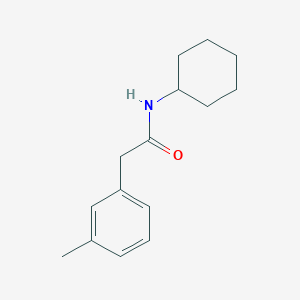
![5-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5432333.png)
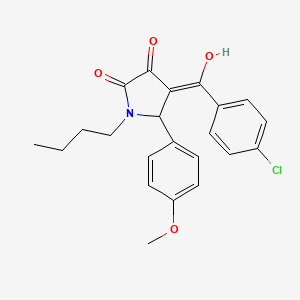
![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5432366.png)
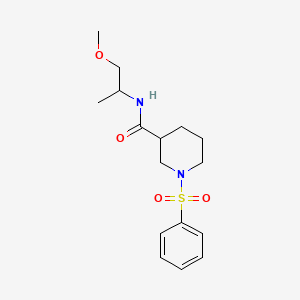
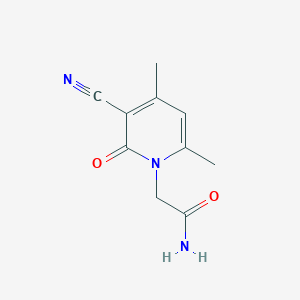
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432391.png)
![5-[4-(diethylamino)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5432400.png)